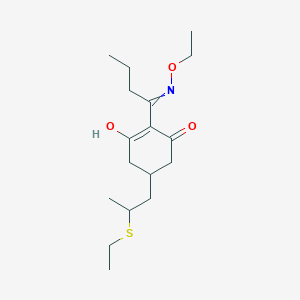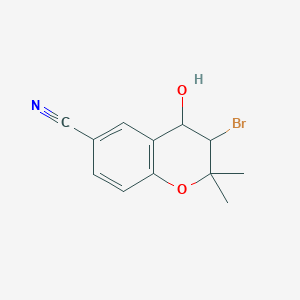
3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile: is an organic compound with the molecular formula C12H12BrNO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of bromine, hydroxyl, and nitrile groups in its structure makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile typically begins with the bromination of 4-hydroxy-2,2-dimethylchromane. This reaction is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated intermediate with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
科学研究应用
Chemistry: 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties. Its derivatives are studied for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
作用机制
The mechanism of action of 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can form specific interactions with biological targets, influencing the compound’s overall effect.
相似化合物的比较
- 3-Bromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 2,4-Dibromoanisole
- 2,4,6-Tribromoanisole
Comparison: 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile is unique due to its chromane core structure, which is not present in the similar compounds listed above. This core structure imparts different chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
属性
分子式 |
C12H12BrNO2 |
|---|---|
分子量 |
282.13 g/mol |
IUPAC 名称 |
3-bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2)11(13)10(15)8-5-7(6-14)3-4-9(8)16-12/h3-5,10-11,15H,1-2H3 |
InChI 键 |
PKZZJLKUYUVLMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


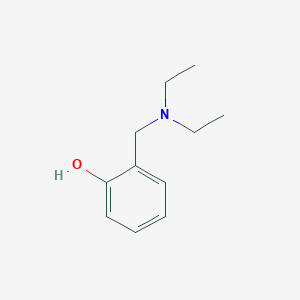
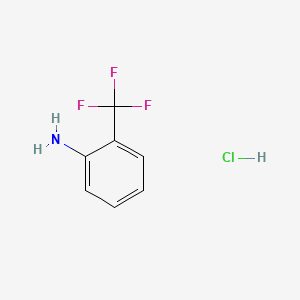
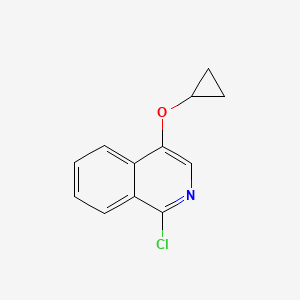
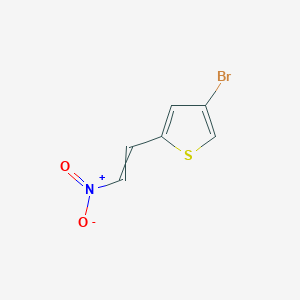
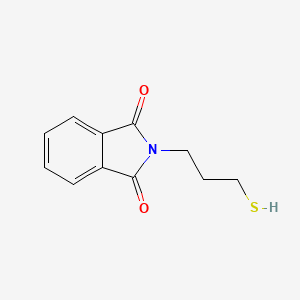
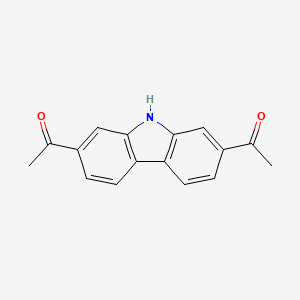
![Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8784355.png)
![2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B8784361.png)
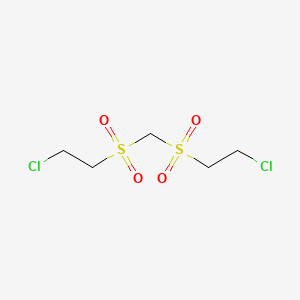
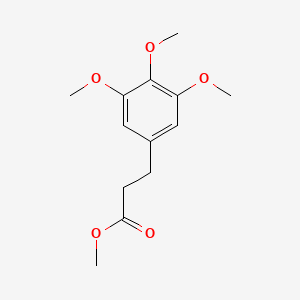

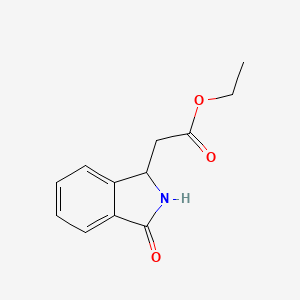
amine](/img/structure/B8784387.png)
